molecular formula C10H11N3 B2933077 8-N-methylquinoline-5,8-diamine CAS No. 1154579-88-0

8-N-methylquinoline-5,8-diamine

Cat. No.: B2933077
CAS No.: 1154579-88-0
M. Wt: 173.219
InChI Key: YWKIOWVTEJNYBK-UHFFFAOYSA-N
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Description

8-N-methylquinoline-5,8-diamine is a chemical compound with the molecular formula C10H11N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-N-methylquinoline-5,8-diamine can be synthesized through several methods. One common approach involves the reduction of nitroquinoline derivatives. For instance, the reduction of 3-nitroquinoline using stannous chloride dihydrate in ethanol can yield this compound . Another method involves the use of tin and indium chlorides as catalysts for the cyclization of N-propargyl aniline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of stannous chloride dihydrate and indium powder in combination with hydrochloric acid solution is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-N-methylquinoline-5,8-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-5,8-dione derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

8-N-methylquinoline-5,8-diamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-N-methylquinoline-5,8-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and proteins. This binding can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

8-N-methylquinoline-5,8-diamine is unique due to its specific structure and properties. Similar compounds include:

Properties

IUPAC Name

8-N-methylquinoline-5,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKIOWVTEJNYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)N)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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